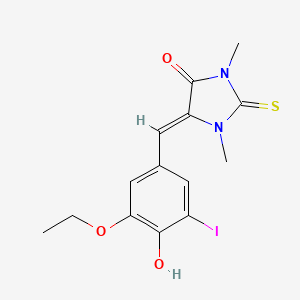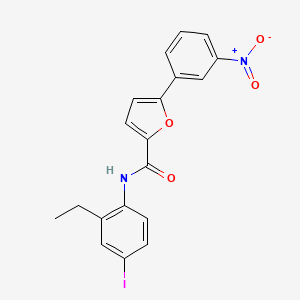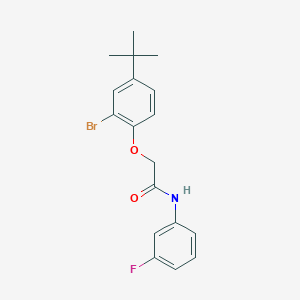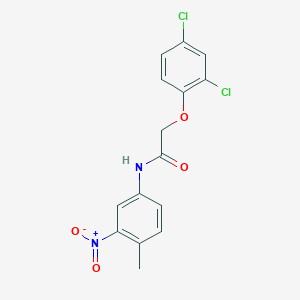![molecular formula C25H22N2O6S B3620419 [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate](/img/structure/B3620419.png)
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate
Overview
Description
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with benzenesulfonyl and phenyl groups, and a benzoate ester moiety with dimethoxy substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve sulfonylation and esterification reactions to introduce the benzenesulfonyl and benzoate groups, respectively. The reaction conditions usually require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Purification steps, including crystallization, distillation, and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with specific biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in the development of new treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. Additionally, it serves as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring and benzoate ester moiety may also contribute to its binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] benzoate: Similar structure but lacks the dimethoxy substitutions on the benzoate group.
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate: Contains a single methoxy group instead of two.
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate: The positions of the methoxy groups are different.
Uniqueness
The presence of the 3,5-dimethoxybenzoate moiety in [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate distinguishes it from similar compounds
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-17-23(34(29,30)22-12-8-5-9-13-22)24(27(26-17)19-10-6-4-7-11-19)33-25(28)18-14-20(31-2)16-21(15-18)32-3/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTQMZZASFGSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3620340.png)
![3-(4-methoxyphenyl)-N-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]propanamide](/img/structure/B3620341.png)
![3-(2-chloro-6-fluorophenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3620363.png)
![4-{[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B3620370.png)
![(E)-3-(1,3-BENZODIOXOL-5-YL)-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B3620373.png)
![4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B3620379.png)
![6-[5-(3-nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3620390.png)

![N-[4-(diethylsulfamoyl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B3620402.png)



![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3620431.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3620436.png)
